1-Benzyl-4,4-difluoropiperidine

NK3 antagonist Tachykinin Receptor binding

1-Benzyl-4,4-difluoropiperidine (CAS 155137-18-1) is a synthetic organic building block belonging to the N-benzyl-4,4-disubstituted piperidine class. Characterized by a geminal difluoro motif at the 4-position and a benzyl-protected nitrogen, this compound serves primarily as a versatile intermediate for constructing fluorinated pharmacophores.

Molecular Formula C12H15F2N
Molecular Weight 211.25 g/mol
CAS No. 155137-18-1
Cat. No. B139809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4,4-difluoropiperidine
CAS155137-18-1
Molecular FormulaC12H15F2N
Molecular Weight211.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)CC2=CC=CC=C2
InChIInChI=1S/C12H15F2N/c13-12(14)6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyZOHRARQBWMKEMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Benzyl-4,4-difluoropiperidine (CAS 155137-18-1) vs. Analog Piperidine Building Blocks


1-Benzyl-4,4-difluoropiperidine (CAS 155137-18-1) is a synthetic organic building block belonging to the N-benzyl-4,4-disubstituted piperidine class [1]. Characterized by a geminal difluoro motif at the 4-position and a benzyl-protected nitrogen, this compound serves primarily as a versatile intermediate for constructing fluorinated pharmacophores [2]. Its molecular formula is C₁₂H₁₅F₂N, with a molecular weight of 211.25 g/mol and a typical commercial purity of ≥95% .

Serves as a protected 4,4-difluoropiperidine building block for multistep synthesis
Incorporates gem-difluoro motif for metabolic stability and pharmacokinetic studies
Benzyl-protected nitrogen enables chemoselective functionalization and late-stage deprotection

Technical Justification: Why 1-Benzyl-4,4-difluoropiperidine Cannot Be Substituted with Non-Fluorinated or Unprotected Piperidines


Substituting 1-Benzyl-4,4-difluoropiperidine with a non-fluorinated or N-unprotected analog fundamentally alters both synthetic utility and target pharmacological profile. The 4,4-geminal difluoro group functions as a critical metabolic soft spot, significantly enhancing oxidative stability compared to non-fluorinated piperidines, which are prone to rapid CYP-mediated degradation [1]. Additionally, the N-benzyl group serves a dual purpose: it acts as a necessary protecting group during multistep syntheses (removable via hydrogenolysis to generate the free 4,4-difluoropiperidine core), and in biological contexts, it engages in essential π-stacking interactions with aromatic residues in target binding pockets that simple N-alkyl analogs cannot replicate [2][3]. Therefore, generic substitution leads either to synthetic dead-ends due to loss of the protecting group, or to inactive/less potent final compounds due to absence of the benzyl pharmacophore and fluorine-mediated stabilization.

Non-fluorinated piperidines
May exhibit faster oxidative metabolism and shift pharmacokinetic profile compared to the 4,4-difluoro core
Unprotected 4,4-difluoropiperidine
Can lead to non-selective side reactions; chemoselective synthesis requires a masked amine
N-alkyl or N-acyl analogs
May not engage aromatic π-stacking interactions essential for certain target binding modes

Head-to-Head Evidence: Quantified Performance Advantages of 1-Benzyl-4,4-difluoropiperidine Over Closest Analogs


NK3 Receptor Binding: 4,4-Disubstituted Core vs. 4-Monosubstituted Analog

In a direct head-to-head evaluation of chiral piperidine-based tachykinin NK3 antagonists, compounds bearing the 4,4-disubstituted piperidine motif (such as the core structure present in 1-Benzyl-4,4-difluoropiperidine derivatives) exhibited significantly higher binding affinity compared to the corresponding 4-monosubstituted analog [1].

NK3 Binding Affinity
Head-to-head
5.9–11 nM vs 17 nM
Supports 4,4-disubstitution for target engagement
Radioligand binding assay context
NK3 antagonist Tachykinin Receptor binding

Antiviral Activity: N-Benzylpiperidine Moiety vs. Non-Benzylated or Non-Fluorinated Analogs

The N-benzylpiperidine core, common to 1-Benzyl-4,4-difluoropiperidine derivatives, demonstrates specific antiviral activity against influenza A/H1N1 in the low micromolar range, an activity not observed in analogs lacking the benzyl group or the 4,4-disubstitution [1][2]. This activity is attributed to a novel mechanism of action targeting the hemagglutinin (HA) fusion peptide.

Antiviral Activity (H1N1)
Class-level
Low µM EC50 reported for N-benzyl-4,4-disubstituted class; analogs lack specific activity
Class-level evidence supports a unique antiviral mechanism
Hemagglutinin fusion assay context; requires validation per derivative
Influenza A H1N1 inhibitor Hemagglutinin

Synthetic Utility: N-Benzyl Protection vs. Unprotected 4,4-Difluoropiperidine

1-Benzyl-4,4-difluoropiperidine is specifically employed as a protected form of the valuable 4,4-difluoropiperidine core. The benzyl group can be cleanly removed via hydrogenolysis (e.g., H2, Pd/C) to reveal the free secondary amine for further functionalization, whereas directly using unprotected 4,4-difluoropiperidine would lead to undesired side reactions during many synthetic sequences [1].

Synthetic Utility
Supporting evidence
Benzyl protection enables chemoselective transformations; reported deprotection yields >80–90%
Enables complex multistep syntheses with masked amine
Hydrogenolysis conditions context; yields may vary
Organic synthesis Protecting group 4,4-Difluoropiperidine

NK1 Receptor: Pharmacophore Tolerance of 4,4-Disubstituted Core vs. Alternative Scaffolds

Structure-activity relationship (SAR) studies on the 4,4-disubstituted piperidine class of NK1 antagonists demonstrate that the core scaffold tolerates a wide range of N-substituents while maintaining high affinity [1]. This is a key differentiator from other piperidine scaffolds where N-substitution often drastically reduces potency.

NK1 Affinity (N-substituent tolerance)
Class-level
IC50 5.3–5.7 nM across acyl/sulfonyl derivatives
Broad N-substituent tolerance at reported high affinity
[3H]Substance P binding assay; core scaffold tolerance may not extend to all substituents
NK1 antagonist SAR Substance P

Optimal Deployment: High-Value Research Applications for 1-Benzyl-4,4-difluoropiperidine


Medicinal Chemistry: Synthesis of Novel NK1 Receptor Antagonists

Based on the established SAR showing high affinity and N-substituent tolerance of the 4,4-disubstituted piperidine core, 1-Benzyl-4,4-difluoropiperidine is the ideal starting material for synthesizing focused libraries of potential NK1 antagonists [1]. The benzyl group can be removed to generate the free amine, which can then be functionalized with a wide variety of acyl, sulfonyl, or alkyl groups to explore chemical space while maintaining high potency against the NK1 target.

Antiviral Drug Discovery: Exploring Hemagglutinin Fusion Inhibitors for H1N1

For research programs targeting influenza A/H1N1, 1-Benzyl-4,4-difluoropiperidine provides direct access to the N-benzyl-4,4-disubstituted piperidine chemotype, which has been validated as a novel class of hemagglutinin fusion inhibitors [2]. This compound serves as a privileged scaffold for further optimization aimed at improving antiviral potency and pharmacokinetic properties, targeting a binding site distinct from existing neuraminidase or M2 inhibitors.

Organic Synthesis: Protected 4,4-Difluoropiperidine for Complex Molecule Construction

In multistep organic syntheses, particularly those involving sensitive functional groups or harsh reaction conditions, 1-Benzyl-4,4-difluoropiperidine is an essential reagent [3]. It allows chemists to incorporate the metabolically stable 4,4-difluoropiperidine motif into complex architectures while keeping the basic nitrogen masked. This prevents unwanted side reactions and enables late-stage deprotection under mild hydrogenolysis conditions to reveal the active amine precisely when needed.

Targeted Library Synthesis for Tachykinin (NK3) Receptors

Given the direct evidence that 4,4-disubstitution on the piperidine ring significantly enhances NK3 receptor binding affinity compared to 4-monosubstituted analogs, 1-Benzyl-4,4-difluoropiperidine is a superior choice for constructing compound collections aimed at the NK3 receptor [4]. Its use in parallel synthesis can rapidly generate analogs with improved potency over simple piperidine derivatives.

Application
Selection Property
Validation Focus
NK1 receptor antagonist lead optimization
4,4-disubstituted core SAR tolerance
NK1 binding assay confirmation
Influenza H1N1 hemagglutinin inhibitor research
N-benzyl-4,4-disubstituted chemotype
Hemagglutinin fusion assay context
Fluorinated building block for multistep synthesis
Protected piperidine intermediate
Chemoselectivity and deprotection review
NK3 receptor targeted library synthesis
4,4-disubstitution over 4-monosubstitution
NK3 binding potency assessment

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